(S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide
Overview
Description
(S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide, also known as AHPPA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. AHPPA belongs to the class of compounds known as protease inhibitors and has been shown to exhibit promising results in inhibiting the growth of cancer cells. In
Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds structurally similar to (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide have been synthesized and demonstrated significant antibacterial and antifungal activities. For instance, 2-(6-methoxy-2-naphthyl)propionamide derivatives have shown remarkable antimicrobial activity, equating or surpassing standard agents like Ampicilline and Flucanazole in certain cases. Structure-activity relationship studies underscored the importance of specific functional groups in enhancing the antimicrobial efficacy of these compounds (Helal et al., 2013).
Interaction with Bovine Serum Albumin (BSA)
Research has also delved into the interactions between similar compounds and Bovine Serum Albumin (BSA), an essential protein in the human body. Studies involving p-hydroxycinnamic acid amides revealed insights into the binding constants, number of binding sites, and thermodynamic parameters of these interactions. Understanding these interactions is crucial for drug delivery systems and pharmacodynamics (Meng et al., 2012).
Fluorescence and Photophysical Properties
The photophysical properties of compounds structurally related to (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide have been a subject of interest. Studies have investigated the absorption, emission, and quantum yields of N-2-Aryl-1,2,3-Triazoles, which are blue emitting fluorophores. These compounds have potential applications in various fields including organic electronics and fluorescence microscopy due to their stability and unique emission properties (Padalkar et al., 2015).
Corrosion Inhibition
On a different note, amino acid compounds similar to (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide have been investigated for their potential as corrosion inhibitors. Theoretical studies using density functional theory (DFT) have been conducted to understand the inhibitive properties of these compounds, which could have practical applications in industries dealing with metal preservation and protection (Gómez et al., 2005).
Synthetic Routes and Chemical Reactivity
Additionally, the synthetic routes and chemical reactivity of related compounds have been explored to understand their potential applications in various chemical processes. For instance, studies on synthesized nontoxic corrosion inhibitors for steel in hydrochloric acid provide insights into the eco-friendly inhibitors for industrial applications, highlighting the importance of understanding the chemical properties and reactivity of these compounds (Yadav et al., 2014).
properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-18(11-13-5-9-17(22)10-6-13)19(23)21-16-8-7-14-3-1-2-4-15(14)12-16/h1-10,12,18,22H,11,20H2,(H,21,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBYYTSHGRKCJJ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963049 | |
Record name | 2-Amino-3-(4-hydroxyphenyl)-N-(naphthalen-2-yl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57261643 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide | |
CAS RN |
4357-95-3 | |
Record name | L-Tyrosine β-naphthylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4357-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004357953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-(4-hydroxyphenyl)-N-(naphthalen-2-yl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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